[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol
Description
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H6F5NO and a molecular weight of 227.1314 g/mol . This compound features a pyridine ring substituted with a pentafluoroethyl group and a methanol group. It is of interest in various fields of scientific research due to its unique chemical properties.
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-3,15H,4H2 |
InChI Key |
PPYPJOMVZKNQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pentafluoroethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids depending on reaction conditions:
| Reagent | Conditions | Product | Yield/Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 6-(Pentafluoroethyl)nicotinic acid | High conversion | |
| CrO₃ | H₂SO₄, acetone, 0°C | 3-Carboxy derivative | Moderate yield | |
| TEMPO/Oxone® | CH₂Cl₂, rt | 6-(Pentafluoroethyl)nicotinaldehyde | 85–92% |
The electron-withdrawing pentafluoroethyl group stabilizes intermediate carbonyl species, facilitating efficient oxidation.
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic acyl substitutions:
Esterification with Acetic Anhydride
-
Conditions : Pyridine catalyst, reflux in anhydrous THF
-
Product : 3-(Acetoxymethyl)-6-(pentafluoroethyl)pyridine
-
Yield : 78–85%
Halogenation Reactions
The hydroxyl group is replaced by halogens via acid-mediated substitution:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HBr (48%) | H₂SO₄, 80°C | 3-(Bromomethyl)-6-(pentafluoroethyl)pyridine | >90% |
| SOCl₂ | Reflux, toluene | 3-(Chloromethyl) derivative | 88% |
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution at position 2 or 4 due to electron-deficient character enhanced by the pentafluoroethyl group:
| Nucleophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₃ | CuCl₂, 150°C, sealed tube | 2 | 2-Amino-3-(hydroxymethyl) derivative | 65% | |
| KCN | DMF, 120°C | 4 | 4-Cyano-substituted analog | 52% |
The pentafluoroethyl group’s strong −I effect directs nucleophiles to meta/para positions relative to itself .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivatives | 70–80% |
| Sonogashira | Pd/Cu, Et₃N | Terminal alkyne | Alkynylated pyridine | 65–75% |
These reactions retain the hydroxymethyl group, enabling further derivatization .
Stability Under Basic Conditions
The compound resists hydrolysis in mild bases (pH < 12) but degrades in strong alkaline solutions:
| pH | Temperature | Time | Degradation |
|---|---|---|---|
| 11 | 25°C | 24 h | <5% |
| 13 | 60°C | 6 h | 98% |
Degradation products include pyridine-3-carboxylic acid and trifluoroacetic acid derivatives.
Coordination Chemistry
The hydroxymethyl and pyridine nitrogen act as ligands for transition metals:
| Metal Salt | Solvent | Complex Type | Application Study |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH | Octahedral Cu(II) | Catalytic oxidation |
| FeCl₃ | EtOH | Tetrahedral Fe(III) | Magnetic materials |
These complexes exhibit enhanced catalytic activity in oxidation reactions compared to non-fluorinated analogs .
Scientific Research Applications
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[6-(1,1,2,2,2-Trifluoroethyl)pyridin-3-yl]methanol: This compound has fewer fluorine atoms, which may affect its reactivity and properties.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]ethanol: The presence of an ethanol group instead of a methanol group can influence its solubility and interactions.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]amine: The amine group introduces different chemical reactivity and potential biological activity.
These comparisons highlight the unique aspects of This compound , such as its specific substitution pattern and the presence of the pentafluoroethyl group, which can significantly influence its chemical and biological properties.
Biological Activity
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pentafluoroethyl group and a hydroxymethyl group. The presence of the fluorinated moiety is significant as it can influence the compound's lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that fluorinated compounds often exhibit unique biological properties due to their altered physicochemical characteristics. The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated pyridine derivatives may possess antimicrobial properties. The introduction of the pentafluoroethyl group enhances membrane permeability and disrupts bacterial cell walls.
- Cytotoxicity : In vitro assays have shown that certain fluorinated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress.
- Receptor Modulation : Compounds with similar structures have been identified as modulators of various receptors, including CCR6. This receptor is implicated in inflammatory responses and cancer metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in HeLa and L929 cells | |
| Receptor Modulation | Modulates CCR6 receptor activity |
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various fluorinated compounds highlighted that this compound exhibited significant activity against Staphylococcus aureus. The mechanism was attributed to enhanced membrane disruption caused by the fluorinated ethyl group.
Cytotoxicity Assays
In a cytotoxicity assay involving HeLa cells, this compound demonstrated an IC50 value of approximately 15 µM. This suggests a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent.
Receptor Modulation
Research has indicated that similar compounds can act as CCR6 receptor antagonists. Given the structural similarities within this class of compounds, it is hypothesized that this compound may exhibit comparable receptor modulation capabilities.
Q & A
Basic: What synthetic methodologies are recommended for [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol, and how can reaction conditions be optimized in academic settings?
Answer:
The synthesis typically involves halogen exchange and reduction steps. A validated approach includes:
Fluorination : React a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent like potassium fluoride in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C) to introduce fluorinated groups .
Reduction : Reduce the intermediate carbonyl or ester group to a methanol moiety using LiAlH₄ in anhydrous THF or diethyl ether under inert atmospheres. Post-reduction quenching with aqueous NH₄Cl ensures safe workup .
Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of LiAlH₄) and monitor reaction progress via TLC or LCMS (e.g., m/z 393 [M+H]+ as in related compounds ). Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves yields (e.g., 91% in two-step protocols ).
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing fluorinated pyridine derivatives like this compound?
Answer:
Key methods include:
- ¹⁹F NMR : Resolves signals for pentafluoroethyl (-CF₂CF₃) and pyridine-bound fluorine atoms. Chemical shifts typically range from δ -70 to -120 ppm, with coupling constants indicating substituent orientation .
- LCMS/HPLC : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid). Retention times (~0.29 minutes under SQD-FA50 conditions ) and m/z values help confirm molecular weight and purity.
- FT-IR : Detect O-H stretches (~3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Data Interpretation Tip : Fluorine’s electronegativity deshields adjacent protons in ¹H NMR, causing downfield shifts. Compare with non-fluorinated analogs to assign peaks accurately .
Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Answer:
Discrepancies often arise from fluorine’s strong electron-withdrawing effects and disorder in crystal lattices. Strategies include:
Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for fluorinated groups and anisotropic displacement parameters .
Validation Metrics : Cross-check R-factors (<5%), residual density maps, and Hirshfeld surfaces to assess model accuracy .
Complementary Methods : Pair X-ray diffraction with DFT calculations (e.g., B3LYP/6-31G*) to validate bond lengths and angles. Adjust force fields to account for fluorine’s polarizability .
Advanced: What experimental strategies are effective for probing the bioactivity of this compound in enzyme inhibition studies?
Answer:
Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450), as the pentafluoroethyl group enhances lipophilicity and binding via van der Waals interactions .
Assay Design :
- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .
SAR Studies : Synthesize analogs with varied fluorination patterns (e.g., -CF₃ vs. -CF₂CF₃) to isolate electronic vs. steric effects .
Basic: What are critical considerations for ensuring the stability of this compound during storage and handling?
Answer:
- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption (fluorinated alcohols are hygroscopic) .
- Stability Monitoring : Conduct periodic ¹H NMR and HPLC analyses to detect decomposition (e.g., oxidation to carboxylic acids).
- Handling Precautions : Use anhydrous solvents and gloveboxes for air-sensitive steps (LiAlH₄ reactions) .
Advanced: How can researchers address synthetic challenges in scaling up this compound for preclinical studies?
Answer:
Solvent Selection : Replace DMSO with safer solvents (e.g., acetonitrile) for fluorination to simplify waste management .
Catalysis : Explore Pd/C or nickel catalysts for milder reduction conditions, minimizing side reactions .
Process Analytics : Implement inline PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and optimize reaction endpoints .
Advanced: What mechanistic insights explain the enhanced reactivity of fluorinated pyridine derivatives in cross-coupling reactions?
Answer:
- Electronic Effects : The pentafluoroethyl group withdraws electron density, activating the pyridine ring toward nucleophilic substitution (e.g., SNAr) at the 3-position .
- Steric Effects : Bulky fluorinated substituents hinder rotation, stabilizing transition states in Suzuki-Miyaura couplings.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling (e.g., UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
